molecular formula C4H12Cl2N2 B175923 2(Z)-Butene-1,4-diamine,dihydrochloride CAS No. 114118-70-6

2(Z)-Butene-1,4-diamine,dihydrochloride

Cat. No. B175923
M. Wt: 159.05 g/mol
InChI Key: NRGASKMRNHXWEC-UAIGNFCESA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate overall yields. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene is achieved through a Wittig-Horner reaction, which is a method that could potentially be adapted for the synthesis of 2(Z)-Butene-1,4-diamine by choosing appropriate starting materials and reaction conditions . The overall yield of 53.2% based on butanone indicates a moderately efficient process.

Molecular Structure Analysis

While the molecular structure of 2(Z)-Butene-1,4-diamine,dihydrochloride is not directly discussed, the papers do provide insight into the stereochemistry of related compounds. For example, the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes involves chiral centers and stereoselective reactions, which are important considerations in the synthesis of any chiral diamine compound . The molecular structure analysis would focus on the stereochemistry and conformation of the molecule, which are crucial for its reactivity and physical properties.

Chemical Reactions Analysis

The papers describe reactions that could be relevant to the chemical reactivity of 2(Z)-Butene-1,4-diamine,dihydrochloride. The Wittig-Horner reaction used in the synthesis of (Z)-1-bromo-2-methyl-1-butene involves the formation of a carbon-carbon double bond, which is a key feature in the structure of 2(Z)-Butene-1,4-diamine . Additionally, the reductive cyclization reactions catalyzed by zirconium compounds could be relevant for the synthesis of cyclic diamines, which may share reactivity patterns with open-chain diamines like 2(Z)-Butene-1,4-diamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2(Z)-Butene-1,4-diamine,dihydrochloride would include its solubility, melting point, boiling point, and stability under various conditions. These properties are not directly reported in the papers, but they can be inferred based on the properties of similar compounds. For example, the solubility of the compound would be influenced by its ionic nature as a dihydrochloride salt, and its stability could be affected by the presence of the double bond and amine groups.

Scientific Research Applications

Organic Synthesis

A study by Qun (2003) developed a convenient synthetic method for 2-butyne-1,4-diol derivatives, which are pivotal in organic synthesis. This method involves using anhydrous benzene as a solvent and (PPh3)PBr2 as a halo-substituted reagent, demonstrating the versatility and applicability of butene derivatives in synthesizing complex organic molecules (Z. Qun, 2003).

Luminescence Sensing and Pesticide Removal

In the domain of environmental science, Zhao et al. (2017) have crafted a family of thiophene-based metal-organic frameworks (MOFs) that exhibit high selectivity and sensitivity towards environmental contaminants like Hg(II), Cu(II), and Cr(VI). This innovation underscores the potential of butene derivatives in creating effective luminescent sensors for monitoring and mitigating pollution (Yang Zhao et al., 2017).

Metal-Organic Frameworks (MOFs)

A study by Ritchie and Harrison (2004) on the hybrid organic-inorganic solid constructed from butane-1,4-diamine and zinc(II) highlights the structural complexity and potential utility of MOFs in various applications, from gas storage to catalysis (Lyndsey K. Ritchie & W. Harrison, 2004).

Catalysis

The catalytic properties of butene derivatives are explored by Wang and Negishi (2009), who demonstrated a novel E-to-Z isomerization route that enhances the synthesis efficiency of (Z)-isoprenoid compounds. This work opens new pathways in the synthesis of complex organic molecules with specific configurations (Guangwei Wang & E. Negishi, 2009).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and its role in future scientific advancements.


For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a known compound with a different name, I would be happy to help you find information on it.


properties

IUPAC Name

(Z)-but-2-ene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGASKMRNHXWEC-UAIGNFCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(Z)-Butene-1,4-diamine,dihydrochloride

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